molecular formula C23H23FN2O4 B2750641 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1234808-61-7

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2750641
CAS No.: 1234808-61-7
M. Wt: 410.445
InChI Key: RFXXJXCBNYBSRG-UHFFFAOYSA-N
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound featuring a benzofuran-2-carbonyl group attached to a piperidin-4-ylmethyl scaffold and a 2-(2-fluorophenoxy)acetamide moiety. This compound’s structural complexity suggests possible applications in central nervous system (CNS) targeting or receptor modulation, though specific therapeutic indications require further investigation .

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c24-18-6-2-4-8-20(18)29-15-22(27)25-14-16-9-11-26(12-10-16)23(28)21-13-17-5-1-3-7-19(17)30-21/h1-8,13,16H,9-12,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXXJXCBNYBSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of Benzofuran-2-carbonyl Chloride: The initial step involves the conversion of benzofuran-2-carboxylic acid to benzofuran-2-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Piperidine Derivative Formation: The piperidine ring is functionalized by reacting piperidine with formaldehyde and hydrogen chloride to form 1-(chloromethyl)piperidine.

    Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with 1-(chloromethyl)piperidine in the presence of a base such as triethylamine to form the intermediate N-(1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl chloride.

    Final Coupling: The intermediate is then reacted with 2-(2-fluorophenoxy)acetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Coupling Agents: N,N’-dicyclohexylcarbodiimide.

Major Products

    Oxidation: Products may include benzofuran-2-carboxylic acid derivatives.

    Reduction: Reduced forms of the benzofuran moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is investigated for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for diseases, particularly those involving the central nervous system due to the presence of the piperidine ring.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might be exploited in the creation of specialized polymers or coatings.

Mechanism of Action

The mechanism by which N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuran moiety may facilitate binding to certain enzymes or receptors, while the piperidine ring could enhance its affinity and specificity. The fluorophenoxyacetamide group might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()

  • Key Differences : Replaces the benzofuran-carbonyl group with a pyrimidinyloxy ring and introduces a 4-methylpiperidine substituent.
  • However, the absence of the benzofuran’s conjugated system could diminish aromatic stacking interactions, affecting target affinity .

N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Furanyl Fentanyl, )

  • Key Differences: Substitutes the benzofuran-carbonyl with a phenylethyl group and replaces the fluorophenoxy with a methoxy-acetamide.
  • Implications: The phenylethyl group is characteristic of fentanyl analogues, conferring high μ-opioid receptor affinity. The methoxy group may enhance lipophilicity, increasing CNS penetration compared to the fluorophenoxy group, which could prioritize peripheral activity .

Piperidine-Based Analogues with Varied Substituents

W-18 and W-15 ()

  • Key Differences : W-18 (a sulfonamide with a nitrophenylethyl-piperidinylidene core) and W-15 (a chlorophenyl-sulfonamide derivative) lack the acetamide and benzofuran motifs.
  • Implications : Sulfonamide groups in W-18/W-15 may confer stronger hydrogen-bonding capacity but reduce metabolic stability compared to the acetamide in the primary compound. The nitrophenylethyl group in W-18 could increase reactivity, posing toxicity risks .

Ocfentanil ()

  • Key Differences: Features a methoxy group and 2-phenylethyl-piperidine scaffold instead of benzofuran-carbonyl and fluorophenoxy.
  • Implications: Ocfentanil’s structure aligns with fentanyl’s μ-opioid selectivity, whereas the benzofuran in the primary compound may redirect binding to non-opioid targets (e.g., serotonin or sigma receptors) .

Acetamide Derivatives with Fluorophenyl Groups

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

  • Key Differences : Incorporates a piperazine-sulfonyl group instead of piperidine-benzofuran.
  • The piperazine ring’s flexibility might decrease target specificity compared to the rigid piperidine-benzofuran system .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Putative Target Metabolic Stability
Primary Compound Piperidine-Benzofuran 2-(2-Fluorophenoxy)acetamide CNS receptors (hypothesized) High (fluorine, aromaticity)
N-(2-Fluorophenyl)-pyrimidinyloxy Acetamide Piperidine-Pyrimidine 4-Methylpiperidine Kinases/CYP450 enzymes Moderate (pyrimidine)
Furanyl Fentanyl Piperidine-Phenylethyl Methoxy-acetamide μ-Opioid receptor Moderate (methoxy)
Ocfentanil Piperidine-Phenylethyl Methoxy, 2-fluorophenyl μ-Opioid receptor Low (rapid metabolism)
W-18 Piperidinylidene-Sulfonamide Nitrophenylethyl Unknown (toxic) Low (nitro group)

Research Findings and Implications

  • Receptor Binding : The benzofuran-carbonyl group in the primary compound may interact with hydrophobic regions of G-protein-coupled receptors (GPCRs), as seen in benzofuran-containing ligands targeting serotonin receptors .
  • Selectivity: Fluorophenoxy-acetamide derivatives (e.g., ) show varied selectivity profiles depending on the heterocyclic core, suggesting the primary compound’s benzofuran could optimize selectivity for non-opioid targets .
  • Synthetic Accessibility : The primary compound’s synthesis likely involves amide coupling and piperidine functionalization, similar to methods for RN1 and RN2 (), though benzofuran introduction may require specialized catalysis .

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates a benzofuran moiety, a piperidine ring, and an acetamide group, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O3C_{19}H_{21}N_{3}O_{3}, with a molecular weight of approximately 351.81 g/mol. The compound features several functional groups that are often associated with bioactive molecules, including:

  • Benzofuran moiety : Known for its role in various therapeutic agents.
  • Piperidine ring : Frequently involved in receptor interactions.
  • Acetamide group : Contributes to the compound's solubility and stability.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the benzofuran and piperidine structures suggests potential interactions with various signaling pathways, which could lead to therapeutic effects.

Potential Biological Activities

  • Antimicrobial Activity : Initial studies have suggested that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against various bacterial strains, indicating potential efficacy in treating infections caused by resistant strains .
  • Anticancer Properties : The structural components of this compound may also confer anticancer activity. Research on similar benzofuran derivatives has demonstrated promising results in inhibiting cancer cell proliferation in vitro, with IC50 values indicating effectiveness at low concentrations .
  • Neuropharmacological Effects : Given the piperidine component, there is potential for neuropharmacological activity. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems and could offer insights into treating neurodegenerative diseases or psychiatric disorders.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

StudyFocusFindings
Synthesis and Antibacterial ActivityDemonstrated MIC values against S. aureus and E. coli, suggesting potential as an antibacterial agent.
Structural AnalysisDiscussed the reactivity of similar compounds, indicating a need for further investigation into their biological interactions.
Anticancer ActivityHighlighted the efficacy of benzofuran derivatives against cancer cell lines, supporting further exploration of this compound's potential in oncology.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide?

Methodological Answer: The synthesis involves sequential coupling reactions, starting with benzofuran-2-carbonyl chloride and a piperidin-4-ylmethyl precursor. Key steps include:

  • Amide bond formation between the piperidine and benzofuran moieties under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Etherification of the fluorophenol group via nucleophilic substitution (e.g., K₂CO₃ as base, DMF solvent, 60–80°C) .
  • Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    Critical parameters include strict temperature control to prevent side reactions (e.g., acyl migration) and solvent selection to enhance reaction efficiency .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

TechniquePurposeReference
¹H/¹³C NMR Confirm structural integrity, assess stereochemistry, and verify substitution patterns .
Mass Spectrometry (HRMS) Validate molecular weight and fragmentation patterns .
HPLC Determine purity (>95%) and monitor degradation products .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., sulfonamide derivatives with anti-inflammatory or kinase-inhibitory activity) .
  • In Vitro Assays:
    • Enzyme inhibition: Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values (e.g., kinase assays at 1–10 µM concentrations) .
    • Antimicrobial screening: Employ broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Control Experiments: Include positive controls (e.g., known inhibitors) and solvent controls to validate assay conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

  • Solvent Optimization: Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side-product formation .
  • Chemoselective Reagents: Use coupling agents like HATU for selective amide bond formation without activating the fluorophenol group .
  • Real-Time Monitoring: Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to terminate reactions at optimal conversion .

Q. Why do different studies report conflicting biological activity data for this compound?

Methodological Answer: Contradictions arise from:

  • Structural Analog Variations: Minor modifications (e.g., replacing 2-fluorophenoxy with 4-chlorophenyl groups) alter target binding kinetics .
  • Assay Conditions: Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can modulate compound solubility and activity .
  • Metabolic Stability: Variability in hepatic microsome models (e.g., human vs. rodent) affects metabolite profiles and apparent potency .

Q. What advanced techniques elucidate the mechanism of action for this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to purified targets (e.g., kinases, GPCRs) .
  • X-ray Crystallography: Resolve ligand-target co-crystal structures to identify key interactions (e.g., hydrogen bonds with active-site residues) .
  • Molecular Dynamics Simulations: Predict binding modes and off-target effects using force fields (e.g., AMBER) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of airborne particles .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposing via certified hazardous waste services .

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